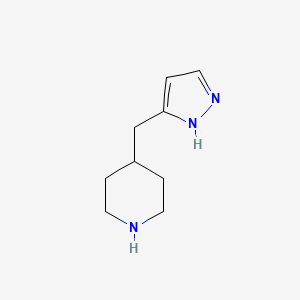

4-(1H-pyrazol-5-ylmethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-5-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-4-10-5-2-8(1)7-9-3-6-11-12-9/h3,6,8,10H,1-2,4-5,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBNJMYVPOSXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936719-82-2 | |

| Record name | 4-(1H-pyrazol-5-ylmethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 1h Pyrazol 5 Ylmethyl Piperidine and Structural Analogues

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of many synthetic routes targeting this class of compounds. Various methods have been developed, ranging from classical condensation reactions to modern multi-component and cycloaddition strategies. researchgate.net

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. nih.govresearchgate.net This is known as the Knorr pyrazole synthesis. ktu.edubeilstein-journals.org For the synthesis of pyrazole-piperidine derivatives, a key precursor is a β-keto ester bearing a piperidine (B6355638) substituent. This intermediate can be prepared from N-Boc protected piperidine carboxylic acids by treatment with Meldrum's acid followed by methanolysis. ktu.edu The subsequent reaction of the resulting β-enamino diketone with various hydrazines yields the desired 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ktu.edu

Another classical approach involves the cyclization of chalcones (α,β-unsaturated ketones). The reaction of a chalcone (B49325) with hydrazine can yield a pyrazoline, which is then oxidized to the corresponding pyrazole. slideshare.net For instance, the condensation of hydrazines with α,β-ethylenic ketones can produce pyrazolines, which can be subsequently alkylated and oxidized to form polysubstituted pyrazoles. nih.gov The reaction of chalcone epoxides with hydrazine hydrate, followed by dehydration, also leads to the formation of 1H-pyrazoles.

A study by Zhu et al. demonstrated a pathway starting from N-Boc-4-piperidone, which reacts with an aryl aldehyde to form an alkene derivative. This intermediate is then treated with lithium bis(trimethylsilyl)amide and diethyl oxalate, followed by condensation with an aryl hydrazine in the presence of trifluoroacetic acid to yield the target pyrazole derivative. ktu.edu

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Boc-piperidine carboxylic acids, Meldrum's acid | EDC·HCl, DMAP, Methanol, Hydrazines | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | ktu.edu |

| Chalcones (α,β-unsaturated ketones) | Hydrazine Hydrate, Oxidizing Agent (e.g., Br₂) | Substituted Pyrazoles | nih.govslideshare.net |

1,3-Dipolar cycloaddition is a powerful and atom-economical strategy for constructing functionalized pyrazoles. nih.gov This method typically involves the reaction of a diazo compound with a dipolarophile, such as an alkene or alkyne. nih.govresearchgate.net This approach has been successfully employed for the synthesis of a variety of pyrazole derivatives, including those with phosphonyl, sulfonyl, and ester functionalities. nih.gov

While direct examples of this reaction for the synthesis of 4-(1H-pyrazol-5-ylmethyl)piperidine are not prevalent in the provided results, the methodology is broadly applicable. For instance, nitrile imines, generated in situ, can react with Morita–Baylis–Hillman carbonates to provide trisubstituted pyrazoles in high yields. rsc.org Similarly, the intramolecular 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones offers a transition-metal-free route to fused polycyclic pyrazoles. acs.org The embedding of 1,3-dipolar cycloadditions into one-pot, multi-component reaction sequences has further expanded the utility of this method for creating diverse pyrazole libraries. nih.gov

Multi-component reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecules like pyrazoles from simple starting materials in a single step, which is advantageous over traditional multi-step syntheses. nih.govbeilstein-journals.org

One common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a hydrazine. beilstein-journals.org For example, a four-component reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and a substituted aldehyde can be used to synthesize pyranopyrazoles. nih.gov Another approach involves the condensation of an aldehyde, an aminopyrazole, and a 1,3-dicarbonyl compound. researchgate.net These methods offer high atom economy and procedural simplicity. beilstein-journals.orgnih.gov

A one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of an aromatic aldehyde and tosylhydrazine, followed by cycloaddition with a terminal alkyne. organic-chemistry.org Similarly, a copper-catalyzed three-component synthesis has been developed for 1,3-substituted pyrazoles using enaminones, hydrazine, and aryl halides. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Components | Catalyst/Medium | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Ceria-doped zirconia / Ethanol | Pyranopyrazoles | nih.gov |

| Aldehyde, Aminopyrazole, 1,3-Cyclohexanedione | Polyethylene glycol (PEG)-400 | Pyrazolo[3,4-b]quinolines | researchgate.net |

| Aromatic Aldehyde, Tosylhydrazine, Terminal Alkyne | N/A | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |

Methodologies for Piperidine Ring Construction

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceuticals. researchgate.net Its synthesis can be achieved through various strategies, including intramolecular cyclizations and reductive aminations.

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. nih.gov A key advantage is the potential for high stereo- and regioselectivity, although achieving this can be challenging. nih.gov The formation of the piperidine ring through this approach often involves the creation of a new C-N or C-C bond. nih.gov

Several methods fall under this category:

Metal-catalyzed cyclization : Palladium-catalyzed reactions, such as the aza-Heck cyclization, can be used to form piperidine rings. nih.gov

Radical-mediated cyclization : Radical cyclization of O-phenyl oximes can lead to the formation of substituted pyrrolidines, and similar principles can be applied to piperidine synthesis. organic-chemistry.org

Reductive cyclization : A diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine. nih.gov Catalytic reductive cyclization of dioximes has also been shown to be an effective route to piperazines and can be adapted for piperidines. mdpi.com

Reductive amination is a cornerstone of C-N bond formation in medicinal and pharmaceutical chemistry due to its operational simplicity and the wide availability of reagents. researchgate.net This two-step process involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net

For piperidine synthesis, reductive amination can be applied in several ways:

Intermolecularly : The condensation of an amine with a suitable diketone or dialdehyde (B1249045) can lead to piperidine ring formation.

Intramolecularly : An intramolecular reductive amination of a substrate containing both an amine and a carbonyl group is a powerful method for synthesizing cyclic amines like piperidine. researchgate.net For example, the iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) is an efficient method for preparing piperidines. nih.gov

From Pyridines : A common and effective method for synthesizing substituted piperidines is the reduction of the corresponding pyridine (B92270) ring. This can be achieved through catalytic hydrogenation using various catalysts like Rh/C or through transfer hydrogenation. organic-chemistry.org A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been described to access N-(hetero)aryl piperidines through a reductive transamination process. acs.org A less expensive and less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidine with various aldehydes is the borane-pyridine complex. tandfonline.comtandfonline.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Boc-4-piperidone |

| Lithium bis(trimethylsilyl)amide |

| Diethyl oxalate |

| Trifluoroacetic acid |

| 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |

| Meldrum's acid |

| Malononitrile |

| Hydrazine hydrate |

| Ethyl acetoacetate |

| Tosylhydrazine |

| Phenylsilane |

| Sodium cyanoborohydride |

Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of a pyridine ring is a fundamental and direct method for the synthesis of the corresponding piperidine core. This transformation, while conceptually simple, presents challenges due to the aromatic stability of the pyridine ring and its potential to poison catalysts. The synthesis of this compound would likely start from a precursor such as 4-(1H-pyrazol-5-ylmethyl)pyridine. The reduction of this substrate requires breaking the aromaticity of the pyridine ring without affecting the pyrazole ring or the methylene linker.

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. Heterogeneous catalysts are frequently employed due to their ease of separation and recyclability. Common catalysts include rhodium, platinum, and palladium, often supported on carbon or other materials.

Recent research has focused on developing catalysts that operate under milder conditions. For instance, a commercially available rhodium compound, Rh₂O₃, has been shown to be highly active for the hydrogenation of a variety of unprotected pyridines under mild conditions. rsc.org This method tolerates numerous functional groups, which would be advantageous for a substituted precursor like 4-(1H-pyrazol-5-ylmethyl)pyridine. rsc.org Another approach involves the use of platinum oxide (PtO₂) in glacial acetic acid, which facilitates the hydrogenation of substituted pyridines under 50-70 bar of hydrogen pressure at room temperature. asianpubs.org The acidic solvent helps to activate the pyridine ring towards reduction. asianpubs.org

Electrocatalytic hydrogenation represents a modern, sustainable alternative to traditional high-pressure, high-temperature methods. nih.gov This technique uses an electric current to drive the hydrogenation at ambient temperature and pressure, often employing a membrane electrode assembly. nih.gov For example, a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer has been used to convert pyridine to piperidine with high yield and current efficiency. nih.gov

The table below summarizes various catalytic systems used for the hydrogenation of pyridine derivatives, which are applicable to the synthesis of the target compound.

Table 1: Catalytic Systems for the Hydrogenation of Pyridine Precursors

| Catalyst | Hydrogen Source/Method | Solvent | Conditions | Key Findings |

|---|---|---|---|---|

| Rh₂O₃ | H₂ gas | Various | Mild temperature and pressure | Highly active for a broad range of unprotected and functionalized pyridines. rsc.org |

| PtO₂ (Adams' catalyst) | H₂ gas (50-70 bar) | Glacial Acetic Acid | Room Temperature | Effective for various substituted pyridines; acidic solvent enhances reactivity. asianpubs.org |

| Iridium(III) Complex | H₂ gas | Various | Low catalyst loading | Robust and selective for multi-substituted pyridines, tolerating sensitive groups like nitro and bromo. chemrxiv.org |

| Rh/C | Electrocatalytic Hydrogenation | Aqueous | Ambient temperature and pressure | High yield (98%) and efficiency; a sustainable, green alternative. nih.gov |

| γ-Mo₂N | DFT Study | N/A | N/A | Theoretical models show stepwise hydrogenation of pyridine to piperidine. scholaris.caresearchgate.net |

Enantioselective Synthesis Approaches

Introducing chirality into the piperidine ring of this compound analogues is of significant interest for pharmaceutical applications, as stereoisomers can exhibit vastly different biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, avoiding the need for classical resolution of racemic mixtures.

A powerful strategy for accessing enantioenriched piperidines involves the asymmetric functionalization of pyridine derivatives. One such method is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgorganic-chemistry.org This process starts with the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, which then undergoes a Rh-catalyzed carbometalation with a boronic acid in the presence of a chiral ligand. acs.orgorganic-chemistry.orgthieme-connect.com A final reduction step yields the enantioenriched substituted piperidine. acs.org This approach has been highlighted as a potential route to access analogues of Niraparib, a drug that features a pyrazole moiety, demonstrating its relevance for pyrazole-piperidine systems. acs.orgorganic-chemistry.org

Another innovative approach is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. acs.org This dearomatization/borylation sequence provides a facile route to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for further stereospecific transformations into a variety of chiral piperidines. acs.org

The development of new chiral catalysts and synthetic methods is an active area of research. For example, proline-derived catalysts have been used in the enantioselective Michael addition of propanal to a cinnamic acid amide, followed by reduction to yield a chiral piperidine. These methods provide a toolbox for creating specific stereoisomers of complex molecules like this compound.

Table 2: Enantioselective Synthesis Strategies for Chiral Piperidines

| Method | Catalyst/Reagent | Key Intermediate | Key Features |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | [Rh(cod)(OH)]₂ / Chiral Ligand, Arylboronic Acids | 3-Substituted Tetrahydropyridine | High yield and excellent enantioselectivity; applicable to complex targets like Niraparib analogues. acs.orgorganic-chemistry.orgthieme-connect.com |

| Asymmetric Protoborylation | Cu(I) / Chiral Ligand, B₂pin₂ | 3-Boryl-tetrahydropyridine | Stepwise dearomatization/borylation strategy; provides versatile chiral building blocks. acs.org |

| N-Sulfinyl Imine Chemistry | N-Sulfinylketimines, Brønsted Acid Catalysis | N-Sulfinyl Diamines | Asymmetric synthesis of 1,2-diamines which are precursors to chiral piperazines and related heterocycles. acs.org |

| Organocatalytic Michael Addition | Proline-derived catalyst | Propanal adduct | Enantioselective formation of a piperidone precursor. |

Integration and Linker Chemistry for Pyrazole-Piperidine Systems

The combination of pyrazole and piperidine moieties into a single molecular entity often involves linker chemistry, particularly in the context of creating libraries of compounds for drug discovery. Linkers are molecular bridges that connect different functional parts of a molecule. In solid-phase synthesis, a linker connects the growing molecule to a solid support (resin), facilitating purification through simple filtration and washing steps.

The design of a linker is crucial as it must be stable throughout the reaction sequence but cleavable under specific conditions to release the final product. For the synthesis of pyrazole libraries, a germanium-based linker has been developed. researchgate.net This linker allows for the attachment of a ketone precursor to a resin, followed by the construction of the pyrazole ring through condensation with hydrazines. The final pyrazole product is then cleaved from the resin via ipso-degermylation. researchgate.net

In the context of pyrazole-piperidine systems, a linker can be used to connect the two heterocyclic rings. For instance, a piperazine (B1678402) linker was used to synthesize novel bis(pyrazole-benzofuran) hybrids. nih.gov Although piperazine is used instead of piperidine in this example, the principle of using a cyclic amine as a central scaffold to link two pyrazole-containing units is directly applicable. This strategy allows for the creation of bivalent ligands or molecules with extended architectures.

The Knorr pyrazole synthesis, a classical method involving the reaction of a β-dicarbonyl compound with a hydrazine, has been adapted for use in native chemical ligation (NCL). researchgate.net In this context, a peptide C-terminal hydrazide is converted to an acyl-pyrazole, which acts as a thioester surrogate for ligation, showcasing the pyrazole's role as an activatable linker group in complex biomolecule synthesis. researchgate.netnih.gov

Table 3: Linker Strategies for Pyrazole-Containing Systems

| Linker Type / Strategy | Application | Chemistry | Key Advantage |

|---|---|---|---|

| Germanium-based Linker | Solid-Phase Pyrazole Synthesis | Transmetalation, Mitsunobu coupling, ipso-degermylation cleavage. researchgate.net | Efficient for parallel synthesis of pyrazole libraries. researchgate.net |

| Piperazine Linker | Connecting Pyrazole Hybrids | Synthesis of bis(pyrazole) compounds. nih.gov | Creates bivalent molecules with a central cyclic amine scaffold. nih.gov |

| Rink Amide Resin | Solid-Phase Pyrazole Synthesis | Standard solid-phase peptide synthesis (SPPS) chemistry. mdpi.com | Versatile for building combinatorial libraries of substituted pyrazoles. mdpi.com |

| Acyl Pyrazole as Thioester Surrogate | Native Chemical Ligation (NCL) | Conversion of peptide hydrazides to acyl pyrazoles for ligation. researchgate.netnih.gov | Enables chemoselective ligation without traditional thioesters. researchgate.netnih.gov |

Modern Synthetic Techniques

Modern synthetic chemistry emphasizes not only the novelty and complexity of the molecules being synthesized but also the efficiency, safety, and environmental impact of the methods used. Techniques like microwave-assisted synthesis and approaches guided by green chemistry principles are becoming increasingly prevalent.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. dergipark.org.tr By directly heating the solvent and reactants through dielectric heating, microwaves can dramatically reduce reaction times from hours or days to minutes, often leading to higher yields and cleaner reaction profiles. nih.govresearchgate.net

The synthesis of the pyrazole core is particularly amenable to microwave assistance. For example, the condensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles or pyrazolones is significantly faster under microwave irradiation compared to conventional heating. researchgate.netmdpi.com Solvent-free microwave-assisted synthesis of pyrazolones has been reported, further enhancing the green credentials of the method. researchgate.net

Multi-step syntheses have also been streamlined using microwave technology. A three-step protocol for synthesizing 4-(pyrazol-1-yl)carboxanilides, involving pyrazole formation, nitro group reduction, and amidation, saw a reduction in total processing time from approximately two days to a few minutes with improved yields when using controlled microwave heating. nih.gov Such protocols could be adapted for the elaboration of the this compound scaffold.

Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Pyrazolone Synthesis (from β-keto ester and hydrazine) | Reflux in solvent for several hours. researchgate.net | Solvent-free, irradiation for a few minutes; good to excellent yields. researchgate.net |

| 4-(Pyrazol-1-yl)carboxanilide Synthesis (3 steps) | ~2 days total processing time. nih.gov | A few minutes total processing time; significantly improved yields. nih.gov |

| Pyrazolo[1,5-a]pyrazin-4(5H)-one Synthesis | Conventional heating in solvent. | Solvent-free, one-step reaction in good yield. researchgate.net |

| Pyrazole Synthesis (from chalcone and hydrazine) | Reaction at room temperature or reflux for hours. | Irradiation at 120°C for 20 minutes in aqueous medium. dergipark.org.tr |

Catalyst-Free and Green Chemistry Principles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes using safer solvents (like water), reducing energy consumption, using renewable feedstocks, and designing atom-economical reactions, such as multicomponent reactions (MCRs). nih.govajchem-a.com

The synthesis of pyrazoles can be achieved under green conditions. For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating under solvent-free conditions, avoiding the need for any catalyst. rsc.org Another example is a metal- and catalyst-free, one-pot, three-component reaction between pyrazole carbaldehydes, secondary amines, and elemental sulfur to produce pyrazole-tethered thioamides. nih.gov Such strategies minimize waste and avoid the use of toxic and expensive metal catalysts. nih.gov

For the piperidine portion, green approaches are also being developed. The synthesis of piperidine from bio-renewable tetrahydrofurfurylamine, derived from biomass, has been reported using a Rh-ReOₓ/SiO₂ catalyst. rsc.org This provides a sustainable alternative to the traditional reliance on fossil fuel-based pyridine. rsc.org Additionally, the development of synthetic routes in water, such as the synthesis of piperidine derivatives catalyzed by water itself through hydrogen bonding, represents a significant step towards environmentally benign processes. ajchem-a.com

Table 5: Green and Catalyst-Free Synthetic Approaches

| Heterocycle | Method | Key Green Principle(s) |

|---|---|---|

| Pyrazole | Cycloaddition of diazo compounds to alkynes | Catalyst-free, solvent-free (heating). rsc.org |

| Pyrazole | One-pot three-component reaction | Metal- and catalyst-free, operational simplicity. nih.gov |

| Pyrazole | Multicomponent reaction in PEG-400 | Recyclable catalyst/solvent system. researchgate.net |

| Piperidine | Hydrogenation of pyridine | Electrocatalysis at ambient conditions reduces energy consumption. nih.gov |

| Piperidine | From bio-renewable tetrahydrofurfurylamine | Use of renewable feedstock. rsc.org |

| Piperidine | Water-catalyzed reaction | Use of water as a green solvent and catalyst. ajchem-a.com |

Structure Activity Relationship Sar Studies of 4 1h Pyrazol 5 Ylmethyl Piperidine Derivatives

Impact of Substituent Modifications on the Pyrazole (B372694) Nucleus

The pyrazole moiety serves as a versatile platform for structural modifications, allowing for fine-tuning of the pharmacological profile of 4-(1H-pyrazol-5-ylmethyl)piperidine derivatives. The electronic and steric properties of substituents on the pyrazole ring play a pivotal role in modulating biological activity.

Influence of Substituents at N-1, C-3, C-4, and C-5 Positions

Systematic modifications at various positions of the pyrazole ring have demonstrated a significant impact on the biological efficacy of these compounds.

N-1 Position: Substitution at the N-1 position of the pyrazole ring has been explored to enhance the activity and properties of these derivatives. In the context of meprin inhibitors, N-substitution of a 3,5-diphenylpyrazole (B73989) derivative with lipophilic groups like methyl or phenyl led to a decrease in activity against both meprin α and β compared to the unsubstituted analog. nih.gov This suggests that an unsubstituted N-1 position on the pyrazole may be favorable for certain biological targets.

C-3 and C-5 Positions: The substituents at the C-3 and C-5 positions of the pyrazole ring are crucial for interaction with biological targets. In the development of meprin inhibitors, 3,5-diphenylpyrazole was identified as a potent scaffold. nih.gov Further exploration by introducing different groups at one of these positions showed that a cyclopentyl group maintained high activity, similar to the diphenyl parent compound, while smaller (methyl) or larger (benzyl) groups resulted in decreased inhibitory activity. nih.gov This indicates a specific spatial requirement for substituents at these positions.

C-4 Position: The C-4 position of the pyrazole ring also offers a site for modification. For instance, in a series of pyrazole derivatives designed as M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), the core structure involved a pyrazol-4-yl-pyridine moiety. nih.gov This highlights the importance of the substitution pattern on the pyrazole ring for achieving desired pharmacological effects.

Steric and Electronic Effects on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the steric and electronic properties of the substituents on the pyrazole nucleus.

Steric Effects: As observed in the SAR of meprin inhibitors, the size and shape of the substituents at the C-3 and C-5 positions are critical. nih.gov The finding that a cyclopentyl group was well-tolerated, while both smaller and larger groups were detrimental to activity, points to a well-defined binding pocket. nih.gov This underscores the importance of steric complementarity between the ligand and its target.

Table 1: Impact of Pyrazole C-3/C-5 Substitutions on Meprin α Inhibition

| Compound ID | C-3/C-5 Substituent | Biological Activity (Meprin α Inhibition) |

|---|---|---|

| 7a | Diphenyl | High |

| 14a | Methyl | Decreased |

| 14b | Benzyl (B1604629) | Decreased |

| 14c | Cyclopentyl | Similar to 7a |

This table is based on findings for 3,5-disubstituted pyrazole derivatives as meprin inhibitors. nih.gov

Structural Variations on the Piperidine (B6355638) Moiety

The piperidine ring in this compound derivatives is another key area for structural modification to optimize pharmacological properties.

Substitutions at the Piperidine Ring Positions (e.g., C-4, Nitrogen)

Modifications to the piperidine ring, particularly at the C-4 position and the ring nitrogen, have been shown to be critical for activity.

Nitrogen Atom: The piperidine nitrogen is a common site for introducing diversity. In a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, the piperidine (or piperazine) nitrogen was functionalized with various groups, including a propylsulfonyl moiety, which was part of the core scaffold. researchgate.net This highlights the importance of the substituent on the piperidine nitrogen for achieving high affinity and desired in vivo activity.

Effects of Piperidine Ring Stereochemistry

The three-dimensional arrangement of substituents on the piperidine ring can have a profound effect on biological activity. The stereochemistry of the piperidine ring dictates the spatial orientation of the appended groups, which in turn influences how the molecule interacts with its biological target. For instance, in the synthesis of chiral 4-amino-3-hydroxy piperidine derivatives, controlling the relative and absolute stereochemistry of the substituents was a key focus, underscoring the importance of stereochemical control in designing biologically active molecules. rsc.org

Chiral Optimization in Piperidine Derivatization

To maximize the desired biological activity and minimize off-target effects, chiral optimization of the piperidine moiety is often a necessary step. This involves the synthesis and testing of individual enantiomers of a chiral piperidine derivative. The development of synthetic strategies to access enantiomerically pure piperidines is an active area of research. rsc.orgnih.gov By isolating and evaluating the biological activity of each stereoisomer, researchers can identify the eutomer (the more active enantiomer), leading to a more potent and selective drug candidate. This process is crucial as the different enantiomers can have vastly different pharmacological and toxicological profiles.

Exploration of Linker Modifications

The nature of the linker connecting the pyrazole and piperidine moieties in this compound derivatives plays a crucial role in determining their biological activity. Studies have shown that even subtle changes to this linker can significantly impact potency and selectivity.

In the context of developing inhibitors for enzymes or ligands for receptors, the linker's length, rigidity, and chemical composition are critical for optimal orientation of the key pharmacophoric elements within the binding site. For instance, in the development of inhibitors for the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, researchers explored the introduction of a piperidine linker as a strategy for derivatization. frontiersin.org This approach offered new avenues for modifying substituents on the phenylpyrazolone nitrogen. frontiersin.org

The general observation was that apolar substituents on the piperidine ring led to more potent compounds compared to those with polar moieties. frontiersin.org Specifically, substituting the piperidine with apolar groups like aryl or benzyl rings resulted in the most active compounds. frontiersin.org Conversely, the introduction of polar substituents such as imidazole (B134444), succinimide, or morpholine (B109124) generally resulted in compounds with significantly lower activity. frontiersin.org

A particularly effective structural motif was found to be a two-atom linker followed by an aromatic group. frontiersin.org Compounds incorporating a sulphonamide, urea, or β-alcohol functionality as part of this linker demonstrated the best performance. frontiersin.org

This highlights the importance of the linker's properties in achieving favorable interactions within the target's binding pocket. The introduction of a piperidine linker provides a versatile scaffold for exploring a wider chemical space and fine-tuning the physicochemical properties of the molecule to enhance its biological profile. frontiersin.org

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. This approach is widely employed in the optimization of this compound derivatives to improve potency, selectivity, and pharmacokinetic profiles.

A key area of exploration in the SAR of pyrazole derivatives has been the bioisosteric replacement of the aryl group at the 5-position of the pyrazole ring. This modification has been particularly successful in the development of cannabinoid-1 (CB1) receptor antagonists. nih.govresearchgate.net

In a notable study, the conventional 4-chlorophenyl substituent at the 5-position of the pyrazole ring in the well-known CB1 antagonist SR141716A was replaced with a 2-thienyl moiety appended with an alkynyl group. nih.govresearchgate.net This led to the discovery of a novel class of 5-(5-alkynyl-2-thienyl)pyrazole derivatives that exhibited high potency as CB1 receptor antagonists with good selectivity over the CB2 receptor. nih.govresearchgate.net This successful bioisosteric replacement demonstrates the viability of substituting the pyrazole 5-aryl moiety to discover new chemical entities with improved pharmacological properties. nih.govresearchgate.net

Further research has shown that other heterocyclic rings can also serve as effective bioisosteres for the pyrazole core itself. For example, in the quest for novel anti-obesity agents with reduced psychiatric side effects, the pyrazole ring of rimonabant (B1662492) has been replaced by various scaffolds such as pyrrole, imidazole, triazole, and pyrazoline. researchgate.net Similarly, the replacement of a 5-(1H-pyrrol-1-yl)pyrazole scaffold with a condensed pyrazolo[1,5-a]pyrimidine (B1248293) heterocycle was explored to create new antibacterial agents. arkat-usa.orgarkat-usa.org This strategy aimed to introduce conformational constraints and alter the three-dimensional structure of the molecule. arkat-usa.org

The table below summarizes the bioisosteric replacements of the pyrazole 5-aryl moiety and their impact on biological activity.

| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Biological Activity | Reference |

| 5-(4-chlorophenyl) | 5-(5-alkynyl-2-thienyl) | 5-(5-Alkynyl-2-thienyl)pyrazole derivatives | Potent and selective CB1 receptor antagonists | nih.govresearchgate.net |

| Pyrazole | Pyrrole, Imidazole, Triazole, Pyrazoline | Various heterocyclic derivatives | Peripherally acting CB1 receptor antagonists | researchgate.net |

| 5-(1H-pyrrol-1-yl)pyrazole | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine-3-carboxamides | Potential antibacterial agents | arkat-usa.orgarkat-usa.org |

The amide bond is a common functional group in many biologically active molecules, but it can be susceptible to metabolic degradation by proteases. Replacing the amide bond with a more stable bioisostere is a common strategy to improve the pharmacokinetic properties of a drug candidate.

Several functional groups can act as bioisosteres for the amide bond, including 1,2,3-triazoles, 1,3,4-oxadiazoles, and imidazoles. nih.gov The 1,2,3-triazole moiety is particularly noteworthy as it is resistant to cleavage by proteases, oxidation, and hydrolysis. nih.gov It shares several key properties with the amide bond, such as planarity, dipole moment, and the ability to participate in hydrogen bonding. nih.gov The distance between the substituents at the 1- and 4-positions of the triazole ring is comparable to that between the substituents of a trans amide bond. nih.gov

The successful replacement of an amide bond with a 1,2,3-triazole has been demonstrated in the development of antagonists for the HIV-1 accessory protein Vif. nih.gov This modification led to compounds with improved metabolic stability while retaining biological activity. nih.gov

Another successful example of amide bond bioisosterism is the replacement of an amide with an imidazole ring in the development of the benzodiazepine (B76468) midazolam. nih.gov This structural change increased the basicity of the molecule, allowing for the formation of water-soluble salts suitable for injectable formulations. nih.gov

The following table provides examples of amide bond bioisosteres and their key characteristics.

| Amide Bond Bioisostere | Key Features | Example Application | Reference |

| 1,2,3-Triazole | Resistant to hydrolysis and oxidation, mimics planarity and dipole moment of amide bond. | HIV-1 Vif antagonists | nih.gov |

| Imidazole | Increases basicity, allows for formation of water-soluble salts. | Midazolam (benzodiazepine) | nih.gov |

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, which involves the study of the different spatial arrangements of atoms in a molecule, is therefore an essential tool in understanding SAR.

In the context of this compound derivatives, conformational analysis can provide insights into the bioactive conformation, i.e., the specific shape the molecule adopts when it binds to its biological target. For instance, in the development of CB1 receptor antagonists, computer-assisted conformational analysis was used to evaluate bioisosteres of a dihydropyrazole lead compound. nih.gov This analysis provided a direct explanation for the loss of CB1 antagonistic activity in certain imidazole and oxazole (B20620) analogs, even without the need for complex docking simulations. nih.gov

The study of pyrazolo[1,5-a]pyrimidine derivatives as potential antibacterial agents also highlights the importance of conformational control. arkat-usa.org The replacement of a more flexible 5-(1H-pyrrol-1-yl)pyrazole scaffold with the rigid, condensed pyrazolo[1,5-a]pyrimidine system was intended to reduce the conformational freedom of the molecule. arkat-usa.org This rigidity, further enhanced by a potential intramolecular hydrogen bond, was expected to significantly alter the three-dimensional structure and, consequently, the biological activity. arkat-usa.org

These examples underscore the value of integrating conformational analysis into the drug design process. By understanding the preferred conformations of a series of compounds and how these conformations relate to their biological activities, medicinal chemists can make more informed decisions in the design of new and more potent analogs.

Preclinical Biological Activity Investigations of 4 1h Pyrazol 5 Ylmethyl Piperidine and Analogues

Anticancer Activity Profiling

The anticancer potential of pyrazole-based compounds has been extensively explored, with many derivatives demonstrating the ability to interact with various oncogenic targets. nih.gov Research into 4-(1H-pyrazol-5-ylmethyl)piperidine and its analogues has revealed a range of activities, from direct cytotoxicity against cancer cells to the modulation of critical cellular pathways involved in cancer progression.

The cytotoxic effects of pyrazole (B372694) and piperidine (B6355638) derivatives have been evaluated against a panel of human cancer cell lines. While specific data for this compound is limited, studies on its analogues and related compounds provide insight into the potential of this chemical class.

For instance, a series of novel pyrazole derivatives were tested for their cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and breast cancer (MCF-7). nih.govnih.gov In one study, a pyrazolyl pyridine (B92270) derivative demonstrated potent cytotoxicity against HepG2 and MCF-7 cells, with IC50 values of 0.18 µM and 0.34 µM, respectively. nih.gov Another study on newly synthesized pyrazole derivatives showed inhibitory effects on HeLa cancer cell lines. researchgate.net

The cytotoxicity of pyrazole derivatives has also been observed in lung cancer (A549) cells. nih.gov A piperazidine derivative of betulinic acid has shown excellent cytotoxicity against the hepatocellular carcinoma cell line BEL-7402. nih.gov While these results are for related structures rather than this compound itself, they underscore the potential of this scaffold in cancer research.

| Compound Analogue | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazolyl Pyridine Derivative | HepG2 | 0.18 µM | nih.gov |

| Pyrazolyl Pyridine Derivative | MCF-7 | 0.34 µM | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 | 3.3 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 | 3.1 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 | 9.96 µg/mL | nih.gov |

| Monoorganotin Schiff base compound C1 | MCF-7 | 2.5±0.50 μg/mL | nih.gov |

| GAL-LEU (peptide ester of Galantamine) | HeLa | 23.63 µM | pharmacophorejournal.com |

| GAL-VAL (peptide ester of Galantamine) | HeLa | 31.95 µM | pharmacophorejournal.com |

Beyond direct cytotoxicity, investigations have delved into the mechanisms by which pyrazole analogues inhibit cancer cell proliferation. A common finding is the ability of these compounds to interfere with the cell cycle and induce apoptosis (programmed cell death).

Several pyrazole derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov For example, a novel pyrazole derivative, PTA-1, was found to arrest cells in the S and G2/M phases in MDA-MB-231 breast cancer cells. nih.gov This disruption of the normal cell division process can lead to the activation of apoptotic pathways.

The induction of apoptosis is a key characteristic of many anticancer agents. Studies on pyrazole derivatives have demonstrated their ability to trigger this process. For instance, treatment with piperine, a piperidine-containing natural product, has been shown to cause G1 phase cell cycle arrest and apoptosis in melanoma cells. researchgate.net This was associated with the downregulation of anti-apoptotic proteins and the cleavage of caspase-3 and PARP, which are key executioners of apoptosis. researchgate.net Similarly, a novel pyrazole was shown to induce apoptosis at low micromolar concentrations in triple-negative breast cancer cells. nih.gov

The anticancer effects of this compound analogues can often be traced to their interaction with specific molecular targets that are crucial for cancer cell growth and survival.

One such target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overactive in various cancers. Several pyrazole-based compounds have been designed as EGFR inhibitors. nih.gov For example, novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been reported as potential EGFR inhibitors. nih.gov

Another important target is tubulin, a protein that polymerizes to form microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. A novel pyrazole derivative, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, indicating its potential as a microtubule targeting agent. nih.gov

Antimicrobial and Antifungal Evaluations

In addition to their anticancer properties, pyrazole and piperidine derivatives have been investigated for their ability to combat microbial and fungal infections. nih.gov The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and heterocyclic compounds like pyrazoles are a promising area of research. digitellinc.com

The antibacterial potential of pyrazole-piperidine hybrids has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. A study on a close analogue, 4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole, showed inhibitory activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The compound exhibited particularly strong activity against E. coli. nih.gov

Other studies have also highlighted the antibacterial properties of pyrazole derivatives. Novel pyrazole-derived compounds have shown good antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL. digitellinc.com Furthermore, some pyrazole derivatives have demonstrated synergistic effects when combined with standard antibiotics. digitellinc.com

| Compound Analogue | Bacterial Strain | Activity (Inhibition Zone in mm) | Reference |

|---|---|---|---|

| 4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole | Escherichia coli | 24 | nih.gov |

| Bacillus subtilis | 8 | nih.gov | |

| Staphylococcus aureus | 7 | nih.gov | |

| Pseudomonas aeruginosa | 6 | nih.gov | |

| Streptococcus sp. | 5 | nih.gov |

The antifungal activity of pyrazole derivatives has also been a subject of investigation. These compounds have shown efficacy against various fungal pathogens, including those of clinical and agricultural importance. nih.govuctm.edu

Several studies have reported the antifungal activity of pyrazole derivatives against Candida albicans, a common cause of fungal infections in humans. mdpi.com For example, a benzimidazole–pyrazole hybrid showed good antifungal activity against C. albicans. mdpi.com

The activity of pyrazole-related compounds has also been assessed against Saccharomyces cerevisiae. While specific data for this compound is not available, studies on other azole-containing compounds have demonstrated their inhibitory effects on the growth of this yeast. researchgate.net For instance, some imidazole (B134444) derivatives have been shown to be highly effective against Saccharomyces cerevisiae. researchgate.net

Central Nervous System (CNS) Related Activities

Analogues of this compound have demonstrated significant activity within the central nervous system, showing potential as modulators of neurotransmission and as therapeutic agents for neurodegenerative conditions.

The ability of pyrazole-piperidine derivatives to modulate neurotransmitter levels by inhibiting their reuptake transporters is a key area of investigation.

Glycine (B1666218) Transporter 1 (GlyT-1) Inhibition : Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and inhibiting its reuptake via GlyT-1 can enhance NMDA receptor function. researchgate.netresearchgate.net This mechanism is being explored for treating cognitive deficits in schizophrenia. researchgate.netacs.org A novel series of pyrazole-piperidine derivatives has been designed as potent GlyT-1 inhibitors. nih.gov One such compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w), exhibited a powerful GlyT-1 inhibitory activity with an IC50 of 1.8 nM. nih.gov Optimization of related scaffolds, such as N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides, has also led to the identification of potent GlyT-1 inhibitors with demonstrated in vivo activity in rodent models. researchgate.netnih.gov

Table 1: GlyT-1 Inhibitory Activity of Selected Pyrazole Analogues

| Compound Name/Identifier | Chemical Class | GlyT-1 Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 7w | Pyridine-carboxamide | 1.8 nM | nih.gov |

| RG1678 | Piperazinyl-methanone | Potent and selective | acs.org |

| Analogues 10 and 11 | Benzamide | Active in vivo | researchgate.net |

Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Transporter Inhibition : The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are established targets for drugs treating depression and other mood disorders. nih.gov Analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, which contain a piperidine-like pyrrolidine (B122466) ring, have been shown to be potent inhibitors of DAT and NET, while generally being poor inhibitors of SERT. nih.gov This selective inhibition of dopamine and norepinephrine reuptake is a desirable characteristic for certain therapeutic applications. nih.gov For example, the 1-(3,4-dichlorophenyl) and 1-naphthyl analogues are among the most potent compounds selective for DAT/NET. nih.gov

The modulation of cannabinoid receptors by pyrazole derivatives has been linked to potential therapeutic effects in neurodegenerative diseases. The CB1 receptor, in particular, is considered a key drug target for managing such disorders. nih.gov A patent for 4,5-dihydro-(1H)-pyrazole derivatives describes their potential use as cannabinoid CB1 receptor modulators for treating a range of conditions, explicitly including Alzheimer's disease and Parkinson's disease. google.com This suggests that the neuroprotective or symptomatic benefits of these compounds may be mediated through their interaction with the endocannabinoid system, which is known to be involved in the pathophysiology of these diseases.

Pyrazole-piperidine derivatives are well-known for their potent and diverse interactions with cannabinoid receptors CB1 and CB2. nih.govrsc.org These receptors are involved in numerous physiological processes, including pain, appetite, and immune function. nih.govnih.gov

CB1 Receptor Antagonism/Inverse Agonism : The compound Rimonabant (B1662492) (SR141716A), a 1,5-diarylpyrazole with a piperidinyl-carboxamide moiety, is a potent and selective CB1 receptor antagonist/inverse agonist. nih.govnih.govacs.org While effective for treating obesity, its development was halted due to CNS side effects like depression and anxiety. nih.gov This has spurred research into developing peripherally restricted CB1 antagonists, which would not cross the blood-brain barrier, thereby avoiding these adverse effects while still offering therapeutic benefits for metabolic disorders and liver diseases. nih.govnih.gov

CB2 Receptor Agonism : The CB2 receptor is primarily expressed in immune cells, making it an attractive target for treating inflammatory diseases without the psychoactive effects associated with CB1 receptor activation. nih.govnih.gov Researchers have developed highly potent and selective pyrazole-derived CB2 receptor full agonists, such as a compound named RNB-61, which shows high oral bioavailability and has demonstrated nephroprotective and antifibrotic effects in animal models of kidney injury. nih.gov Other pyrazole-based scaffolds have also been developed as selective CB2 agonists. mdpi.com

Table 2: Cannabinoid Receptor Activity of Selected Pyrazole-Piperidine Analogues

| Compound Name/Identifier | Target(s) | Activity | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Rimonabant (SR141716A) | CB1 | Antagonist / Inverse Agonist | Obesity (discontinued) | nih.govnih.gov |

| Peripherally Selective Analogues | CB1 | Antagonist / Inverse Agonist | Metabolic Syndrome, Liver Disease | nih.govnih.gov |

| RNB-61 | CB2 | Full Agonist | Inflammatory Diseases, Kidney Injury | nih.gov |

| Gp-1a | CB2 | Agonist | Attenuation of IgE levels | mdpi.com |

| SM-11 | CB1 | Antagonist | Appetite Suppression | mdpi.com |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole analogues are well-documented and are often mediated through two primary mechanisms: inhibition of cyclooxygenase (COX) enzymes and modulation of cannabinoid receptors.

Cyclooxygenase (COX) Inhibition : A prominent class of 1,5-diarylpyrazole derivatives functions as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov This research led to the development of celecoxib (B62257) (SC-58635), a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating rheumatoid arthritis and osteoarthritis. nih.gov Other synthetic efforts have produced hybrid pyrazole analogues, such as compounds 5u and 5s, which exhibit potent in vivo anti-inflammatory activity and inhibit COX-1/2 and TNF-α. nih.gov

Cannabinoid Receptor-Mediated Anti-inflammation : As mentioned previously, pyrazole-derived CB2 receptor agonists are being developed for inflammatory diseases. nih.gov The activation of CB2 receptors on immune cells can modulate inflammatory responses. nih.gov For instance, the CB2 agonist Gp-1a was found to reduce serum levels of immunoglobulin IgE in mice, indicating an immunomodulatory effect. mdpi.com

Antiviral Activity (e.g., HIV-1, HCV, Measles Virus, RSV)

The structural versatility of the pyrazole-piperidine scaffold has been leveraged to create potent inhibitors of a diverse range of viruses.

HIV-1 : Certain pyrazole-piperidine analogues have been designed as HIV-1 entry inhibitors. nih.gov These compounds function by targeting the CD4-binding site on the viral envelope glycoprotein (B1211001) gp120, preventing the virus from attaching to and entering host cells. nih.gov Structure-activity relationship studies have shown that substitutions on the piperidine ring can significantly influence antiviral potency. nih.gov

Hepatitis C Virus (HCV) : Pyrazole derivatives have been investigated as anti-HCV agents. One study identified 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides that inhibit HCV replication, with evidence suggesting the mechanism involves the suppression of COX-2. researchgate.net Other research has focused on developing inhibitors of the viral entry stage. nih.gov

Measles Virus (MeV) : A series of pyrazole carboxamides containing a piperidine or similar cyclic amine have been identified as potent inhibitors of the measles virus RNA-dependent RNA polymerase (RdRp) complex. nih.govnih.gov Optimization of an initial hit compound by replacing a pyrrolidine ring with a piperidine resulted in an analogue with nanomolar inhibitory activity and a high selectivity index. nih.gov Another lead compound, 2o (ERDRP-00519), retained high potency while showing significantly improved water solubility, a key property for drug development. nih.gov

Respiratory Syncytial Virus (RSV) : N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines represent a novel class of agents that interfere with RSV replication at micromolar concentrations. nih.govresearchgate.net Further studies on related N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines also demonstrated activity against RSV. nih.govfrontiersin.org

Table 3: Antiviral Activity of Selected Pyrazole Analogues

| Virus Target | Compound Class/Identifier | Mechanism of Action | Reference |

|---|---|---|---|

| HIV-1 | Pyrazole-piperidine analogues | Entry inhibitor (targets gp120) | nih.gov |

| HCV | Pyrazole-carboxamides | Replication inhibitor (COX-2 suppression) | researchgate.net |

| Measles Virus | Pyrazole-carboxamides (e.g., 2o) | RdRp inhibitor | nih.govnih.gov |

| RSV | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Replication inhibitor | nih.govresearchgate.net |

Other Noteworthy Biological Effects

Beyond the major activities detailed above, preclinical studies have suggested other potential therapeutic applications for pyrazole-piperidine analogues. Research into hybrid pyrazole compounds has identified significant analgesic activity in addition to their anti-inflammatory effects. nih.gov Furthermore, patent literature covering pyrazole-based CB1 modulators lists a broad range of potential uses, including the treatment of pain, epilepsy, appetite disorders, osteoporosis, and gastrointestinal disorders, highlighting the extensive therapeutic landscape being explored for this class of compounds. google.com

Enzyme Inhibition

The pyrazole nucleus, a key component of this compound, is a versatile scaffold that has been extensively explored in the design of various enzyme inhibitors. Analogues of this compound have demonstrated inhibitory activity against a range of enzymes implicated in different diseases.

Soluble Epoxide Hydrolase (sEH):

A series of novel soluble epoxide hydrolase (sEH) inhibitors featuring a pyrazole ring linked to N-substituted piperidine derivatives have been synthesized and evaluated. researchgate.net These compounds are designed to prevent the degradation of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties. nih.gov In one study, N-acyl and N-urea derivatives of 4-(1-(4-(sulfanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)piperidine were investigated. researchgate.net Notably, compounds 8h and 9g emerged as the most potent sEH inhibitors, with IC50 values of 0.220 ± 0.03 μM and 0.224 ± 0.014 μM, respectively. researchgate.net Molecular docking studies suggest that these inhibitors interact with key amino acid residues in the catalytic pocket of the sEH enzyme. researchgate.netnih.gov Further research on piperidine-derived amide inhibitors of sEH has shown that isosteric modifications can significantly impact efficacy, while deuteration can increase metabolic stability without compromising potency. nih.gov

Table 1: sEH Inhibitory Activity of Selected Pyrazole-Piperidine Analogues

| Compound | IC50 (µM) for sEH Inhibition |

| 8h | 0.220 ± 0.03 |

| 9g | 0.224 ± 0.014 |

Monoamine Oxidase (MAO):

Analogues of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. A series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were synthesized and tested for their ability to inhibit human MAO. nih.gov Most of these compounds were selective and reversible inhibitors of hMAO-A. nih.gov Compound 7 , which has a tosyl group at the 1N position of the pyrazoline ring, was the most potent hMAO-A inhibitor with a Ki value of 0.06 ± 0.003 μM, showing greater potency than the standard drug Moclobemide. nih.gov Conversely, compound 4 , with no substitution at the 1N position, selectively inhibited hMAO-B with a Ki of 0.35 ± 0.02 μM. nih.gov Another study on pyridazinobenzylpiperidine derivatives found that most compounds exhibited higher inhibition of MAO-B than MAO-A. mdpi.comresearchgate.net Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and displayed competitive and reversible inhibition. mdpi.comresearchgate.net

Table 2: MAO Inhibitory Activity of Pyrazoline and Pyridazinobenzylpiperidine Analogues

| Compound | Target | Ki (µM) | IC50 (µM) |

| 7 | hMAO-A | 0.06 ± 0.003 | |

| 4 | hMAO-B | 0.35 ± 0.02 | |

| S5 | MAO-B | 0.155 ± 0.050 | 0.203 |

| S16 | MAO-B | 0.721 ± 0.074 | 0.979 |

| Moclobemide | hMAO-A | 0.11 ± 0.01 |

Tyrosinase:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.govtandfonline.com Various pyrazole derivatives have been designed and evaluated as tyrosinase inhibitors. nih.gov For instance, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazoles were synthesized and showed potential as new tyrosinase inhibitors. nih.gov In a different study, carbothioamidopyrazole derivatives were evaluated, with some compounds demonstrating stronger inhibitory activity than the well-known inhibitor, kojic acid. mdpi.com Specifically, a derivative with a methyl group at the C-3 position and a hydroxyl group at the C-5 position of the pyrazole ring showed beneficial inhibitory effects. mdpi.com Another study synthesized a pyrazoline compound from a chalcone (B49325) and found its tyrosinase inhibitory activity to have an IC50 value of 262.15 µM, which was less potent than kojic acid (IC50 = 88.52 µM).

Aromatase:

Aromatase is a crucial enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.gov Steroidal pyrazoline derivatives have been synthesized and evaluated as aromatase inhibitors. nih.gov These compounds were found to be more potent than the lead compound resveratrol, which has an IC50 of 80 μM. nih.gov Another aromatase inhibitor, pyridoglutethimide, which has a piperidine-2,6-dione structure, has been studied in postmenopausal breast cancer patients. nih.gov

Acetylcholinesterase:

The neurotoxicant 1-methyl-4-phenylpyridinium ion (MPP+), a metabolite of MPTP, has been shown to inactivate acetylcholinesterase (AChE). nih.gov The inhibition was found to be a linear mixed-type, with a Ki for MPP+ of 0.197 mM. nih.gov This inactivation of AChE can lead to increased acetylcholine (B1216132) levels and potential neuronal dysfunction. nih.gov

Antiparasitic Activity

The scaffold of this compound has been utilized in the development of compounds with activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.

Trypanosoma cruzi:

Several studies have focused on synthesizing and evaluating pyrazole-containing compounds for their trypanocidal activity. nih.govnih.gov One study described a series of N-substituted phenyldihydropyrazolones, with some compounds showing potency in the same range as the lead compound NPD-0227 (pIC50 = 6.4) against T. cruzi. nih.gov The introduction of a piperidine linker was explored as a strategy for further derivatization. nih.gov Another research effort synthesized new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives and tested them against three Trypanosoma strains. researchgate.net While some compounds showed moderate to good activity against T. b. rhodesiense, compound 17 had the lowest IC50 value of 9.5 μM against T. cruzi. researchgate.net More recent work on pyrazole-thiadiazole scaffolds has identified derivatives with potent antiparasitic activity, significantly reducing the parasite load in in vitro models. nih.gov

Table 3: Anti-Trypanosoma cruzi Activity of a Pyrazole-Morpholine Analogue

| Compound | IC50 (µM) against T. cruzi |

| 17 | 9.5 |

Anti-tubercular and Antileishmanial Activity

Analogues of this compound have also been investigated for their potential to combat mycobacterial and leishmanial infections.

Anti-tubercular Activity:

A series of anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethiones were synthesized and tested for their in-vitro activity against isoniazid-resistant Mycobacterium tuberculosis. nih.gov Compound 6i , 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione, was identified as the most active agent with a minimum inhibitory concentration (MIC) of 0.96 μg/mL. nih.gov Another study evaluated 4,5-dihydro-1H-pyrazoles against Mycobacterium tuberculosis and nontuberculous mycobacteria. nih.gov

Table 4: Anti-tubercular Activity of a Pyrazolylmethanethione Analogue

| Compound | MIC (µg/mL) against INH-resistant M. tuberculosis |

| 6i | 0.96 |

Antileishmanial Activity:

The search for new treatments for leishmaniasis has led to the investigation of pyrazole derivatives. nih.gov A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated against Leishmania infantum and Leishmania amazonensis. nih.gov Compounds 3b and 3e showed significant activity, with IC50 values of 0.059 mM and 0.065 mM, respectively, against L. infantum, comparable to the reference drug pentamidine. nih.gov In another study, a series of pyrazolo(dihydro)pyridines were synthesized, and compounds 6d and 6j exhibited better activity against intracellular amastigotes of Leishmania donovani than the standard drug miltefosine. nih.gov Compound 6j also showed significant parasite clearance in a murine model of visceral leishmaniasis. nih.gov

Table 5: Antileishmanial Activity of Pyrazole Analogues

| Compound | Target Species | IC50 (mM) |

| 3b | L. infantum | 0.059 |

| 3e | L. infantum | 0.065 |

Computational and in Silico Investigations of 4 1h Pyrazol 5 Ylmethyl Piperidine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations have been employed to predict how 4-(1H-pyrazol-5-ylmethyl)piperidine and its analogs bind to various biological targets. These studies are crucial for understanding the mechanism of action and for designing more potent inhibitors. For instance, docking studies of pyrazole (B372694) derivatives with receptor tyrosine kinases (like VEGFR-2) and protein kinases (like Aurora A and CDK2) have been performed to screen for potential inhibitors. nih.gov The results from these simulations provide insights into the binding energy, which is a measure of the affinity of the ligand for the receptor. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

In studies involving pyrazole derivatives, docking simulations have been used to determine the probable binding model within the active site of target proteins. nih.govnih.gov For example, in the context of BRAFV600E inhibitors, docking helped to understand how novel 4,5-dihydropyrazole derivatives orient themselves within the kinase domain. nih.govnih.gov Similarly, docking studies on pyrazole-carboxamides as carbonic anhydrase inhibitors revealed that the most active compounds had higher binding affinities for the target receptors. nih.gov These predictions of ligand-receptor binding modes are essential for the rational design of new derivatives with enhanced biological activity.

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, Hydrophobic Interactions)

For pyrazole-containing compounds, docking studies have consistently highlighted the importance of specific interactions. For instance, in the case of pyrazole derivatives targeting protein kinases, the formation of hydrogen bonds with key residues in the binding pocket is a common observation. nih.govresearchgate.net The pyrazole ring itself, along with the piperidine (B6355638) moiety, can participate in various interactions. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors or donors, while the ring systems can engage in hydrophobic interactions with nonpolar residues of the protein.

Studies on other pyrazole derivatives have shown that interactions with specific amino acids are crucial for their inhibitory activity. nih.gov For example, in the case of carbonic anhydrase inhibitors, interactions with a zinc ion in the active site, facilitated by a sulfonamide group, were found to be critical for inhibition. nih.gov The identification of these key interacting residues provides a roadmap for medicinal chemists to modify the structure of this compound to enhance its binding affinity and selectivity for a particular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Efficacy

QSAR models are developed to predict the biological activity of new, untested compounds based on their chemical structure. These models are built using a training set of compounds with known activities. For pyrazole and piperidine derivatives, various QSAR models have been developed to predict their efficacy against different biological targets. nih.govbenthamdirect.comresearchgate.nettandfonline.comnih.gov

For example, QSAR studies on furan-pyrazole piperidine derivatives have been conducted to model their inhibitory activity against Akt1 kinase and their antiproliferative effects on cancer cell lines. nih.govresearchgate.nettandfonline.com These models, often developed using techniques like multiple linear regression (MLR), can predict the half-maximal inhibitory concentration (IC50) of new derivatives. nih.govresearchgate.nettandfonline.com The predictive power of these models is rigorously evaluated through internal and external validation methods. nih.govresearchgate.nettandfonline.comnih.gov

Similarly, QSAR models have been developed for pyrazole derivatives as inhibitors of other enzymes like acetylcholinesterase and for their anti-MES (maximal electroshock-induced seizure) activity. shd-pub.org.rsresearchgate.net These predictive models are valuable tools for prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process. nih.govresearchgate.net

Table 1: Examples of QSAR Models for Pyrazole/Piperidine Derivatives

| Compound Class | Target/Activity | Modeling Technique | Key Findings |

| Furan-pyrazole piperidine derivatives | Akt1 inhibitory activity, Antiproliferative activity | GA-MLR | Developed robust predictive models based on 3D and 2D autocorrelation descriptors. nih.govresearchgate.nettandfonline.com |

| Sulfonamide–Pyrazolopiperidine derivatives | γ-secretase inhibitors | MLR, PLS, FFNN | Identified key descriptors like logP and H-bond count for predicting activity. benthamdirect.com |

| Pyrazole derivatives | Acetylcholinesterase inhibitors | GA-MLR | Revealed the importance of molecular volume and number of multiple bonds. shd-pub.org.rs |

| 1H-pyrazole-5-carboxylic acid derivatives | Anti-MES activity | MLR | Created a six-parameter model with good predictive ability. researchgate.net |

Derivation of Structural Descriptors for Activity Correlation

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. protoqsar.com These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical (3D) descriptors: These are derived from the three-dimensional coordinates of the atoms and include information about the molecule's shape and size.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area. nih.govresearchgate.net

In QSAR studies of pyrazole and piperidine derivatives, a wide range of descriptors have been utilized. For instance, in the modeling of furan-pyrazole piperidines, both 3D and 2D autocorrelation descriptors were found to be important. nih.govresearchgate.nettandfonline.com For γ-secretase inhibitors containing a pyrazole-piperidine scaffold, descriptors such as logP, the number of hydrogen bonds, and Kier Chi indices were significant in determining activity. benthamdirect.com

The selection of relevant descriptors is a critical step in QSAR model development and is often achieved using statistical methods like genetic algorithms (GA). nih.govresearchgate.nettandfonline.comshd-pub.org.rs The derived descriptors that show a strong correlation with biological activity provide valuable insights into the structural features that are either beneficial or detrimental to the desired therapeutic effect.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the biological activity spectrum of a compound based on its structural formula. clinmedkaz.orgnih.govclinmedkaz.orgway2drug.com It compares the structure of a new compound with a large database of known biologically active substances to predict a wide range of pharmacological effects, mechanisms of action, and potential toxicities. nih.govway2drug.com

For novel piperidine derivatives, PASS analysis can be used as a preliminary screening tool to identify potential therapeutic applications. clinmedkaz.orgclinmedkaz.org The output of a PASS analysis is a list of predicted biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). nih.gov Activities with a high Pa value are considered more likely.

A PASS analysis of new piperidine derivatives has suggested a wide range of potential biological activities, including effects on various enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org This suggests that compounds like this compound could have applications in diverse therapeutic areas such as oncology and central nervous system disorders. clinmedkaz.org The predictions from PASS can guide further experimental investigations to confirm the predicted activities. clinmedkaz.org It is a valuable tool for hypothesis generation in the early stages of drug discovery. nih.gov

Advanced Computational Chemistry Approaches

Quantum Chemical Calculations

There is no available research that has published findings on the use of quantum chemical calculations such as the AM1 molecular orbital method, Natural Bond Orbital (NBO) analysis, or Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) analysis for this compound. Consequently, no data tables or detailed research findings on its electronic properties, orbital energies, or charge distributions derived from these specific methods can be provided.

Molecular Dynamics Simulations (Implicit)

Similarly, a thorough search did not uncover any studies that have conducted and published results from implicit molecular dynamics simulations of this compound. Such simulations are crucial for understanding the conformational dynamics and stability of a molecule in a solvent environment. The absence of this research means that no information is available regarding its dynamic behavior, conformational preferences, or solvation energies based on this computational approach.

Virtual Screening for Novel Ligands and Targets

No public records or scientific articles were found that describe the use of this compound as a scaffold or query molecule in virtual screening campaigns. Therefore, there is no information available on its potential use in identifying novel ligands or discovering new biological targets through computational screening methods.

Molecular Targets and Mechanistic Insights for 4 1h Pyrazol 5 Ylmethyl Piperidine Derivatives

Characterization of Specific Enzyme Inhibition Profiles

A notable characteristic of 4-(1H-pyrazol-5-ylmethyl)piperidine derivatives is their ability to inhibit specific enzymes, playing a crucial role in various pathological conditions. Research has particularly highlighted their potential as inhibitors of soluble epoxide hydrolase (sEH) and glucosamine-6-phosphate synthase (GlcN-6-P).

Soluble Epoxide Hydrolase (sEH) Inhibition:

A series of N-substituted piperidine (B6355638) derivatives featuring a pyrazole (B372694) core have been synthesized and evaluated for their sEH inhibitory activity. researchgate.net These compounds, encompassing N-urea and N-acyl derivatives, were designed with the pyrazole acting as a key pharmacophore. The inhibition of sEH is a promising therapeutic strategy for managing hypertension and inflammation.

In vitro studies revealed that the synthesized compounds displayed a range of selectivity and potency against sEH. Notably, compounds 9g and 8h from this series emerged as the most potent inhibitors, with IC50 values of 0.224 ± 0.014 μM and 0.220 ± 0.03 μM, respectively. researchgate.net Molecular docking studies suggested that these inhibitors interact with the enzyme through hydrogen bonds, similar to known sEH inhibitors like AUDA. researchgate.net These findings underscore the potential of the this compound scaffold in developing novel anti-inflammatory and antihypertensive agents.

Glucosamine-6-Phosphate Synthase (GlcN-6-P) Inhibition:

Derivatives of 1,3,5-trisubstituted-1H-pyrazole have been investigated for their antimicrobial properties, with glucosamine-6-phosphate synthase (GlcN-6-P) identified as a key target. This enzyme is essential for the biosynthesis of the bacterial cell wall, making it an attractive target for new antimicrobial agents.

Docking studies of these pyrazole derivatives within the active site of GlcN-6-P revealed significant binding interactions. One of the potent derivatives, compound 2d , exhibited a binding energy ranging from -6.02 to -7.67 kcal/mol. The optimal conformer of this compound formed three hydrogen bonds with key residues in the enzyme's binding pocket, namely ASP354, SER349, and GLN348. The calculated inhibition constants for this derivative were in the low micromolar range (2.38 μM to 38.83 μM), supporting the in vitro antimicrobial activity observed.

Interactive Data Table: Enzyme Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 / Binding Energy | Key Interactions | Reference |

| Compound 9g | Soluble Epoxide Hydrolase (sEH) | 0.224 ± 0.014 µM | Hydrogen bonding | researchgate.net |

| Compound 8h | Soluble Epoxide Hydrolase (sEH) | 0.220 ± 0.03 µM | Hydrogen bonding | researchgate.net |